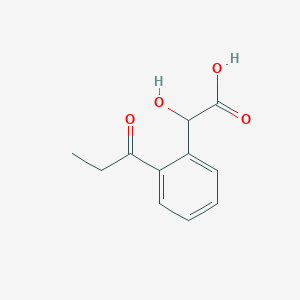
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a ketone group attached to a phenyl ring. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one involves several steps. One common synthetic route includes the reaction of 2-hydroxybenzaldehyde with a suitable alkylating agent under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation and carboxylation, to yield the final product .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The choice of reagents and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid group, resulting in the formation of a dicarboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol, leading to the formation of a secondary alcohol derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s functional groups make it a useful probe in biochemical studies, particularly in enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparación Con Compuestos Similares
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one can be compared with similar compounds, such as:
2-hydroxy-2-methyl-1-phenyl-1-propanone: This compound has a similar structure but lacks the carboxylic acid group, making it less versatile in certain applications.
1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the ketone group, which can affect its reactivity and applications.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-hydroxy-2-(2-propanoylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-2-9(12)7-5-3-4-6-8(7)10(13)11(14)15/h3-6,10,13H,2H2,1H3,(H,14,15) |
Clave InChI |
SBAGSIFKHLXVOD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC=C1C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















